molecular formula C10H8BrNO2 B3210518 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile CAS No. 1071398-50-9

3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B3210518
CAS No.: 1071398-50-9
M. Wt: 254.08 g/mol
InChI Key: PARSPDBRWJTYLA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile (CAS 1071398-50-9) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features both a reactive nitrile and oxo (ketone) group on the same propanenitrile backbone, making it a versatile building block for constructing more complex heterocyclic structures . Its primary research application is as a key precursor in the synthesis of pharmacologically active molecules. For instance, it is utilized in the preparation of azaphenanthrene derivatives, such as quinoline-based compounds, which are then investigated for their potential to inhibit critical biological targets like the main protease (M pro ) of viruses . Research into such compounds highlights their significance in early-stage drug discovery efforts . Furthermore, structurally similar β-oxonitriles are commonly employed in multi-component reactions to access nitrogen-containing heterocycles like pyrido[2,3-d]pyrimidines, a class of compounds known for diverse biological activities including antitumor, antibacterial, and antidepressant properties . The bromo and methoxy substituents on the phenyl ring offer additional sites for further functionalization via metal-catalyzed cross-coupling reactions, thereby expanding its utility for designing novel molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-2-7(11)6-8(10)9(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSPDBRWJTYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to further reactions to introduce the nitrile group and form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aryl Bromide

The bromine atom at the 5-position undergoes palladium- or copper-catalyzed coupling reactions. For example:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under microwave-assisted conditions to introduce heterocyclic or nitro-substituted aromatic groups .

Reagents Conditions Product Yield Reference
Aryl boronic acid, Pd catalystMicrowave, 100–120°C3-(5-Aryl-2-methoxyphenyl)-3-oxopropanenitrile48–77%

Condensation with Hydrazines

The ketone reacts with hydrazines to form pyrazole derivatives, a key step in synthesizing biologically active compounds :

  • Reaction with phenylhydrazine : Forms 5-aminopyrazole derivatives under reflux in ethanol.

Reagents Conditions Product Yield Reference
PhenylhydrazineEthanol, reflux, 6–8 h3-(4-Methoxyphenyl)-1H-pyrazol-5-amine65–72%

Intramolecular Cyclization

The compound participates in copper-catalyzed intramolecular O-arylation to form benzofuran derivatives :

  • Base-Induced Cleavage : Reacts with benzyl carbamate and NaH in DMF to generate α-aroyl intermediates.

  • Cyclization : Catalyzed by CuI/1,10-phenanthroline, forming 3-cyanobenzofurans.

Reagents Conditions Product Yield Reference
Benzyl carbamate, CuIDMF, 90°C, 6 h2-(Het)aryl-3-cyanobenzofuran84%

Nitrile Functionalization

The nitrile group undergoes hydrolysis or serves as a directing group in cycloadditions:

  • Hydrolysis : Under acidic/basic conditions, converts to carboxylic acids or amides.

  • Thioamide Formation : Reacts with morpholine derivatives in the presence of DBU to form thioacrylonitriles .

Reagents Conditions Product Yield Reference
Morpholine, DBUTHF/hexane, 70°C, 24 h2-Cyclopentylidene-3-morpholino-3-thioxopropanenitrile85%

Enolate-Mediated Alkylation

The α-hydrogen adjacent to the ketone enables enolate formation, facilitating alkylation reactions:

  • LiHMDS-Induced Enolate : Reacts with methyl iodide or acetonitrile to form substituted β-ketonitriles .

Reagents Conditions Product Yield Reference
LiHMDS, CH₃IToluene, 25°C, 3 h3-Oxo-3-phenylpropanenitrile65%

Cross-Coupling Reactions

The aryl bromide participates in Ullmann-type couplings for biaryl synthesis:

  • Copper-Catalyzed Coupling : Forms diaryl ketones with aryl iodides .

Reagents Conditions Product Yield Reference
Aryl iodide, CuIDMF, 90°C, 12 h2,3-Diaryl-3-oxopropanenitrile75–90%

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile exhibits potential as an antitumor agent . A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines by inducing apoptosis through a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it useful in the development of pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity with Similar Compounds

Compound NameReactivity TypeNotable Reactions
This compoundNucleophilic SubstitutionFormation of amines
5-Bromo-2-methoxybenzaldehydeAldol CondensationSynthesis of β-hydroxy ketones
4-BromoacetophenoneElectrophilic Aromatic SubstitutionSynthesis of substituted phenols

Recent studies have explored the compound's biological activities, including:

  • Antimicrobial Properties: Research published in Phytochemistry demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties have shown promise in reducing markers associated with inflammation in vitro.

Table 2: Biological Activity Summary

Activity TypeTarget Organism/PathwayEffectiveness
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliHigh
Anti-inflammatoryCytokine productionSignificant reduction

Case Studies

Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the antitumor effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives
In an effort to enhance the pharmacological profile, researchers synthesized various derivatives of this compound by modifying the nitrile group. The resulting compounds were tested for their efficacy against multiple cancer cell lines, revealing improved activity compared to the parent compound.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The bromo and nitro groups enhance electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., by hydrazines to form pyrazoles) .
  • Heterocyclic Moieties : Benzofuran or indole rings improve bioactivity (e.g., anticancer, antimicrobial) compared to simple phenyl derivatives .
  • Steric Effects: Bulky substituents (e.g., tosylamino in thiazole derivatives) may limit reactivity but enhance selectivity in heterocycle formation .

Physicochemical Properties

Property 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile 3-(4-Methoxyphenyl)-3-oxopropanenitrile
Molecular Weight ~280.1 g/mol ~280.1 g/mol ~203.2 g/mol
Substituent Positions Bromo (5), Methoxy (2) Bromo (2), Methoxy (5) Methoxy (4)
IR Nitrile Peak ~2255 cm⁻¹ (estimated) ~2255 cm⁻¹ ~2255 cm⁻¹
Applications Discontinued; research intermediate Lab use only Pyrazole synthesis

Key Differences :

  • Regiochemistry: Bromo at position 5 (vs.
  • Lipophilicity: Bromine increases logP compared to non-halogenated analogs, influencing pharmacokinetics .

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: C12H10BrNO2. Its structure features a brominated phenyl group and a nitrile functional group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research.

Anticancer Activity

  • Mechanism of Action : The compound appears to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have shown that it interacts with key regulatory proteins involved in cell growth and survival.
  • Case Studies :
    • In a study evaluating several derivatives against cancer cell lines (HeLa, MCF7, HCT-116), this compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
    • The compound's effect on cell cycle regulation was notable, causing accumulation in the S phase, indicating its role in halting cellular division .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. While specific data on its efficacy against various pathogens is limited, its structural features align with known antimicrobial agents.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison (Doxorubicin IC50)
HeLa2.592.35
MCF74.664.57
HCT-1161.982.11

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It significantly affects the cell cycle phases, particularly S and G2/M phases, which are critical for cancer treatment strategies .
  • Target Interaction : The presence of the bromine atom enhances binding affinity to specific molecular targets, potentially increasing its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural confirmation of 3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile?

  • Methodology : Use a combination of FT-IR (to identify carbonyl and nitrile stretches), NMR (¹H/¹³C for substituent positioning and coupling patterns), and UV-Vis (to assess electronic transitions). Pair these with computational tools like Fukui indices to predict reactive sites and ELF/LOL analyses to map electron localization. Cross-validate experimental and density functional theory (DFT) results for accuracy .
  • Advanced Tip : Employ time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare them with experimental data to resolve ambiguities in electronic structure.

Q. How can the bromine substituent influence reactivity in further functionalization?

  • Methodology : The bromine atom at the 5-position is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Prioritize palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for aryl-aryl bond formation. Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .
  • Challenge : Competing reactivity of the nitrile group may require protecting strategies (e.g., silylation) during coupling.

Q. What synthetic routes are effective for introducing the nitrile group in this scaffold?

  • Methodology : Use Knoevenagel condensation between 5-bromo-2-methoxyacetophenone and cyanoacetic acid derivatives. Optimize reaction conditions (e.g., piperidine catalyst, ethanol reflux) to enhance regioselectivity. Confirm product purity via XRD or HPLC-MS .
  • Troubleshooting : If undesired side products form (e.g., decarboxylation), adjust stoichiometry or switch to milder bases like ammonium acetate.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

  • Methodology : Perform DFT-based transition-state modeling to identify kinetic vs. thermodynamic pathways. For example, conflicting data on bromine’s leaving-group ability can be clarified by calculating activation barriers for SN2 vs. elimination mechanisms. Pair with Hammett plots to correlate substituent effects .
  • Case Study : If a reaction unexpectedly favors nitrile hydrolysis over bromine substitution, model the solvent’s dielectric constant impact on intermediate stability.

Q. What strategies optimize regioselectivity in multi-step synthesis involving this compound?

  • Methodology : Use directed ortho-metalation (DoM) to functionalize the methoxy-substituted aromatic ring. For example, treat the compound with LDA (lithium diisopropylamide) to generate a lithiated intermediate at the 6-position, then quench with electrophiles (e.g., DMF for formylation). Validate via 2D NMR (NOESY/COSY) to confirm regiochemistry .
  • Data Conflict : If competing lithiation sites arise, employ in situ IR to monitor deprotonation kinetics and adjust temperature/ligand ratios.

Q. How can the compound’s drug-likeness be evaluated for pharmacological applications?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases). Calculate ADMET properties (absorption, metabolism) via tools like SwissADME. Cross-reference with Fukui electrophilicity to predict metabolic hotspots (e.g., nitrile bioactivation) .
  • Advanced Insight : Combine docking with molecular dynamics simulations (100 ns trajectories) to assess binding stability under physiological conditions.

Data Handling & Experimental Design

Q. What analytical techniques are critical for purity assessment and byproduct identification?

  • Methodology : Combine HPLC-MS (for low-level impurities) with GC-MS (volatile byproducts). Use preparative TLC to isolate unknowns and characterize them via HRMS and 2D NMR . For crystalline samples, XRD provides definitive structural proof .
  • Pitfall Avoidance : Ensure solvents are MS-compatible (e.g., avoid phosphate buffers) to prevent ion suppression.

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Systematically modify the methoxy, bromine, and nitrile groups. For example:

  • Replace methoxy with ethoxy or hydroxyl to study steric/electronic effects.
  • Substitute bromine with iodine or trifluoromethyl to alter lipophilicity.
  • Convert nitrile to amide or tetrazole for metabolic stability testing.
    • Validate synthetic routes using DoE (Design of Experiments) to optimize yield and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile
Reactant of Route 2
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3-(5-Bromo-2-methoxyphenyl)-3-oxopropanenitrile

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